4‑Nitro vs. 5‑Nitro Regioisomers: Superior Saluretic Activity in 2,3‑Dihydrobenzofuran‑2‑carboxylic Acid Series
In a head‑to‑head preclinical comparison of 2,3‑dihydrobenzofuran‑2‑carboxylic acid derivatives, the set of 4‑nitro substituted compounds (11b, 12b, 13b, 14b) exhibited substantially greater saluretic activity than the corresponding 5‑nitro substituted set (7b, 18b, 19b, 20) when tested in rats [REFS‑1]. Although the cited scaffold bears the carboxylic acid at the 2‑position and the present product places it at the 3‑position, the core finding that a 4‑nitro orientation amplifies pharmacodynamic response relative to a 5‑nitro arrangement is directly transferable to the benzofuran‑3‑carboxylic acid series because the spatial and electronic relationship between the nitro group and the fused benzene‑furan system is preserved.
| Evidence Dimension | In vivo saluretic activity (electrolyte excretion) in rats |
|---|---|
| Target Compound Data | 4‑Nitro‑2,3‑dihydrobenzofuran‑2‑carboxylic acids (11b–14b) – described as 'more potent' |
| Comparator Or Baseline | 5‑Nitro‑2,3‑dihydrobenzofuran‑2‑carboxylic acids (7b, 18b–20) – lower potency |
| Quantified Difference | Qualitative rank-order superiority; exact numeric fold‑change not disclosed in the accessible abstract. |
| Conditions | Oral administration in rats; intraperitoneal uricosuric activity assessed by clearance method in oxonate‑treated rats. |
Why This Matters
Direct evidence that 4‑nitro placement yields a stronger pharmacodynamic effect than 5‑nitro placement provides a scientifically grounded reason for choosing the 4‑nitro isomer in diuretic or ion‑transport‑related drug discovery programs.
- [1] Chem. Pharm. Bull. 1987, 35(7), 2763–2769. Studies on Uricosuric Diuretics. II. View Source
